(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid

説明

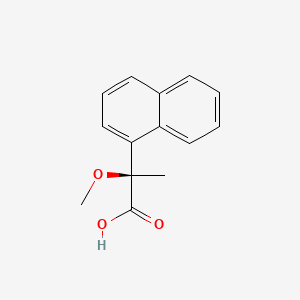

(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid (hereafter referred to as (R)-MαNP acid) is a chiral carboxylic acid featuring a methoxy group and a 1-naphthyl substituent on a quaternary carbon. This structural arrangement confers significant steric and electronic anisotropy, making it a powerful tool in stereochemical studies.

特性

IUPAC Name |

(2R)-2-methoxy-2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMPILNFZOQSZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433409 | |

| Record name | (2R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63628-26-2 | |

| Record name | (-)-2-Methoxy-2-(1-naphthyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63628-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R63RTD4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid typically employs enantioselective synthetic strategies designed to yield the desired (R)-enantiomer with high optical purity. Key synthetic approaches include:

Enantioselective Addition of Arylboronic Acids to N-Heteroaryl Ketones

This method allows the formation of chiral α-heteroaryl tertiary alcohol intermediates, which can be further transformed into the target acid. The use of chiral catalysts or auxiliaries is critical to achieve enantioselectivity.Friedel-Crafts Acylation Followed by Asymmetric Synthesis

In this route, a substituent is introduced at the C-6 position of the naphthalene ring to form a ketone intermediate, which is then subjected to asymmetric synthesis steps using chiral auxiliaries or catalysts to induce stereochemistry.Resolution of Racemic Mixtures

When racemic mixtures are formed, resolution techniques such as crystallization with chiral amines or chromatographic separation on chiral stationary phases are employed to isolate the (R)-enantiomer.

These methods emphasize control over stereochemistry to ensure enantiomeric excess, often validated by chiral HPLC or polarimetry.

Oxidation-Based Synthesis from Naphthalene Derivatives (Patent Insight)

A notable synthetic approach involves the oxidation of substituted naphthalenes, as described in patent literature:

Step A: Oxidation of 2,6-Diisopropylnaphthalene

Molecular oxygen or oxygen-containing gases are sparged through the reaction mixture at controlled pressures (up to 7000 kPa) and temperatures (20–140 °C, preferably ~75 °C) for 6–12 hours to form hydroperoxide intermediates.Step B: Acid-Catalyzed Decomposition

Mineral acids such as concentrated hydrochloric acid catalyze the decomposition of hydroperoxide intermediates to yield hydroxy derivatives.Extraction and Purification

The reaction mixture is extracted with alkaline solutions to separate desired products from unreacted materials, followed by neutralization and crystallization steps to isolate methoxy-substituted naphthyl propionic acid derivatives.Further Reactions

Epoxidation and other functional group transformations are performed to obtain the final product with the correct substitution and stereochemistry.

Preparation of Crystalline Salts for Stereochemical Characterization

Research studies have demonstrated the preparation of crystalline salts of this compound with various (R)-1-arylethylamines to facilitate stereochemical analysis and purification:

| Salt No. | Amine Used | Solvent System | Yield (%) | Crystallization Conditions |

|---|---|---|---|---|

| 6 | (R)-1-(4-methoxyphenyl)ethylamine | CHCl3 / MeOH | 27 | Warmed at 45 °C, concentrated, RT 5 days |

| 7 | (R)-1-(4-fluorophenyl)ethylamine | CHCl3 / MeOH | 66 | RT for 3 days |

| 8 | (R)-1-(4-chlorophenyl)ethylamine | CHCl3 / MeOH | 33 | Warmed at 45 °C, RT 2 days, recrystallized |

| 9 | (R)-1-(3-chlorophenyl)ethylamine | CHCl3 / MeOH | Not specified | Similar to above |

These salts crystallize in monoclinic or P2_1 space groups and often incorporate solvent molecules such as methanol to stabilize the crystal lattice. X-ray crystallography confirms the stereochemistry and supramolecular interactions within these salts.

Stock Solution Preparation and Solubility Considerations

For research applications, preparation of stock solutions requires attention to solubility and storage:

| Amount of Compound (mg) | Desired Molarity (mM) | Volume of Solvent (mL) |

|---|---|---|

| 1 | 1 | 4.3429 |

| 5 | 1 | 21.7146 |

| 10 | 1 | 43.4292 |

| 1 | 5 | 0.8686 |

| 5 | 5 | 4.3429 |

| 10 | 5 | 8.6858 |

| 1 | 10 | 0.4343 |

| 5 | 10 | 2.1715 |

| 10 | 10 | 4.3429 |

- Stock solutions are typically prepared in solvents such as DMSO, with heating (37 °C) and ultrasonic treatment to enhance solubility.

- Storage is recommended at -80 °C for up to 6 months or at -20 °C for up to 1 month to prevent degradation.

- For in vivo formulations, sequential addition of solvents like DMSO, PEG300, Tween 80, and water is advised to maintain clear solutions.

Analytical Techniques for Characterization

To ensure the quality and stereochemical integrity of this compound, the following analytical methods are employed:

X-ray Crystallography

Definitive determination of absolute configuration and crystal packing.Nuclear Magnetic Resonance (NMR) Spectroscopy

1H- and 13C-NMR confirm the positions of methoxy and naphthyl groups and the chiral center configuration.Chiral High-Performance Liquid Chromatography (HPLC)

Used to assess enantiomeric purity, typically with cellulose-based chiral stationary phases.Mass Spectrometry (MS)

Confirms molecular weight and detects impurities.

These techniques collectively ensure >99% optical purity and structural correctness.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the formulation of anti-inflammatory drugs, offering effective pain relief with fewer side effects compared to traditional options. This compound's chiral nature enhances the specificity of drug interactions, making it vital in developing safer therapeutic agents .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in ensuring the accuracy and reliability of their measurements when analyzing complex mixtures. The compound's high purity (>99% by HPLC) makes it suitable for use as a calibration standard in various analytical methods .

Organic Synthesis

Building Block for Complex Molecules

The compound is invaluable in organic synthesis for creating complex molecules. Its unique structure allows chemists to develop new compounds with potential therapeutic effects. For instance, it has been employed in the enantioresolution of racemic alcohols, facilitating the determination of their absolute configurations through NMR anisotropy effects .

Biochemical Research

Studying Enzyme Interactions and Metabolic Pathways

In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. This application aids researchers in understanding disease mechanisms and developing targeted treatments. Its ability to form diastereomeric salts enhances its utility in enantioresolution processes, which are essential for studying chiral biological systems .

Material Science

Development of New Materials

The compound is also explored for its potential in material science, particularly in developing new materials with unique properties such as improved thermal stability and enhanced mechanical strength. Research indicates that modifications to the structure can lead to significant improvements in material performance .

Case Study 1: Enantioresolution of Alcohols

A systematic study demonstrated the effectiveness of this compound as a chiral auxiliary for the enantioresolution of various alcohols. The study highlighted its superior performance compared to conventional chiral acids like Mosher's acid, showcasing its ability to resolve racemic mixtures efficiently through HPLC separation .

Case Study 2: Chiral Recognition Mechanism

Research involving chromatographic studies provided insights into the chiral recognition mechanisms facilitated by this compound. The findings revealed that variations in the structure of chiral selectors significantly influence retention and enantioselectivity during separation processes .

作用機序

The mechanism of action of ®-(-)-2-Methoxy-2-(1-naphthyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

類似化合物との比較

Structural Features:

- Intramolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize the syn conformation around the carbonyl group, influencing crystal packing .

- Planar Alignment : The methyl group adjacent to the methoxy moiety lies in the plane of the naphthyl ring, enhancing rigidity and anisotropic effects .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-methoxy-2-phenylpropionic Acid (MTPA)

MTPA, a classic chiral derivatizing agent, is structurally distinct due to its trifluoromethyl and phenyl groups.

Key Advantage of (R)-MαNP Acid : Enhanced sensitivity in $ ^1H $-NMR and HPLC for alcohols with remote stereocenters .

2-Methoxy-2-(9-Phenanthryl)propionic Acid (M9PP Acid)

M9PP acid replaces the naphthyl group with a larger phenanthryl system.

Trade-off : While M9PP offers enhanced anisotropy, its synthesis and handling are more challenging than (R)-MαNP acid .

Simpler Methoxypropionic Acids (e.g., (R)-2-Methoxypropionic Acid)

These lack aromatic substituents, reducing steric and electronic effects.

Salts with (R)-1-Arylethylamines

Comparative studies of (R)-MαNP acid salts with amines reveal substituent-dependent crystal packing:

- Electron-Withdrawing Groups (e.g., nitro): Enhance hydrogen bonding, improving crystal stability .

- Electron-Donating Groups (e.g., methoxy): Reduce packing efficiency .

This contrasts with salts of simpler acids (e.g., mandelic acid), where crystal engineering is less predictable.

Research Implications

(R)-MαNP acid remains a gold standard for chiral resolution due to its balance of synthetic accessibility, structural rigidity, and analytical versatility. Future work should explore hybrid derivatives (e.g., fluorinated naphthyl groups) to further enhance anisotropic effects .

生物活性

(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid, commonly known as (R)-2-Methoxy-2-naphthalen-2-yl-propionic acid, is a chiral compound with significant biological activity, particularly in the realm of anti-inflammatory research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- Melting Point : Approximately 108 °C

- Predicted pKa : ~3.59

This compound exists in a crystalline form and exhibits acidic characteristics due to its carboxylic acid functional group, which plays a crucial role in its biological interactions.

This compound functions primarily as a selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound demonstrates potential therapeutic effects in conditions associated with inflammation such as arthritis.

Comparison with Enantiomer

The enantiomeric form, (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, may exhibit different biological activities due to the inherent differences in stereochemistry. This highlights the importance of chirality in pharmacodynamics.

Anti-inflammatory Effects

Research indicates that this compound has demonstrated significant anti-inflammatory properties. In various animal models, it has been shown to reduce inflammation markers and alleviate pain associated with inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Animal Model Studies : A study conducted on rats demonstrated that administration of this compound resulted in a statistically significant reduction in paw swelling induced by carrageenan. This effect was attributed to the compound's ability to inhibit COX activity selectively.

- Chiral Resolution Studies : Research focusing on the enantiodiscrimination capabilities of various chiral stationary phases revealed that this compound could be effectively separated from its enantiomer using optimized chromatographic techniques, further emphasizing its unique properties and potential applications in drug development .

- Cytotoxicity Studies : While primarily studied for its anti-inflammatory properties, preliminary investigations into the cytotoxic effects on cancer cell lines suggest that this compound may also have anticancer potential, warranting further exploration .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of naphthalene derivatives with methoxyacetic acid under acidic conditions. Variations in synthesis methods can lead to derivatives with enhanced biological activity or different pharmacological profiles.

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid | C₁₄H₁₄O₃ | Enantiomer with potentially different activity |

| (R)-(-)-alpha-Methoxyphenylacetic acid | C₁₄H₁₄O₃ | Different aromatic structure; varied activity |

| 1-Naphthaleneacetic acid | C₁₁H₈O₂ | Lacks methoxy group; different pharmacological profile |

Q & A

Q. How is enantiopure (R)-MαNP acid synthesized, and what are its key intermediates?

Enantiopure (R)-MαNP acid is synthesized via stereoselective reduction of a prochiral diketone intermediate derived from 1-naphthylacetic acid. A critical step involves enzymatic resolution using lipases or chemical methods with chiral auxiliaries to ensure enantiomeric purity. For example, (S)-MαNP acid was obtained from enantiopure diol precursors through oxidative cleavage and subsequent methoxylation (Figure 33 in ) . Key intermediates include α-hydroxy esters, which are reduced to yield the final product with >99% enantiomeric excess (e.e.) .

Q. What methodologies are used to determine the absolute configuration of alcohols using MαNP acid?

The MαNP acid method combines 1H NMR diamagnetic anisotropy and X-ray crystallography . Diastereomeric esters formed between MαNP acid and target alcohols exhibit distinct NMR splitting patterns due to the anisotropic shielding effect of the naphthyl group. For example, the Δδ values (chemical shift differences) between diastereomers in 2-isobutyl-3-phenyl-1-propanol esters were >0.3 ppm, enabling unambiguous assignment . X-ray analysis of these esters uses the known configuration of MαNP acid as an internal reference, with torsion angles (e.g., O1—C1—C3—O2 = −17.1°) confirming syn/syn conformations critical for stereochemical analysis .

Advanced Research Questions

Q. How can conflicting stereochemical data from MαNP acid derivatives be resolved?

Contradictions in stereochemical assignments often arise from conformational flexibility or competing intramolecular interactions. To resolve these:

- Cross-validate with multiple techniques : Combine 1H NMR anisotropy data (e.g., Δδ values) with X-ray crystallography (e.g., Flack parameter = −0.013 in ) and the PGME (phenylglycine methyl ester) method.

- Analyze weak intramolecular interactions : For example, bifurcated C—H⋯O hydrogen bonds (Table 1 in ) or naphthyl-methoxy stacking (C13—H⋯O1 in ) can stabilize specific conformations, altering NMR or crystallographic outcomes.

Q. What strategies optimize HPLC separation of MαNP acid diastereomers?

Optimal separation requires:

- Mobile phase tuning : Use ethyl acetate/hexane mixtures (e.g., 50:1 v/v) to balance resolution and run time ().

- Column selection : Chiralpak IA or Whelk-O 1 columns () achieve baseline separation for esters of primary alcohols (e.g., 2-cyclohexen-1-ol derivatives, Rs > 1.5).

- Temperature control : Lower temperatures (e.g., 0°C) enhance retention time differences for sterically hindered alcohols.

Q. How does the syn/syn conformation of MαNP esters influence stereochemical outcomes in catalysis?

The syn/syn conformation (torsion angles: O1—C1—C3—O2 = −17.1°, O2—C3—O3—C14 = −2.8° in ) directs substrate orientation in asymmetric catalysis. For example:

- In aldol reactions, this conformation enforces a planar transition state, increasing enantioselectivity (e.g., 92% e.e. for α-methyl-β-hydroxy esters).

- Steric hindrance from the naphthyl group suppresses racemization during kinetic resolutions.

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。